3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
Description
The compound 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a coumarin derivative featuring a propanoic acid side chain at position 3 of the chromen-2-one core. The structure includes a 4-methyl substitution on the chromen ring and a 2-methylbenzyl ether group at position 7. Its molecular formula is C₂₁H₂₀O₅, with a molecular weight of 352.38 g/mol (exact value depends on isomerism and purity) . The 2-methylbenzyl ether substituent introduces steric bulk and lipophilicity, which may influence binding interactions in biological systems.
Properties
Molecular Formula |
C21H20O5 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[4-methyl-7-[(2-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoic acid |
InChI |
InChI=1S/C21H20O5/c1-13-5-3-4-6-15(13)12-25-16-7-8-17-14(2)18(9-10-20(22)23)21(24)26-19(17)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,22,23) |
InChI Key |
RYQWEVVGWBKNLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate to form the 7-[(2-methylbenzyl)oxy]-4-methyl-2H-chromen-2-one intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Position: The target compound’s 2-methylbenzyloxy group (ortho-substitution) introduces greater steric hindrance compared to the 4-methylbenzyloxy (para-substitution) variant . This may affect binding to hydrophobic enzyme pockets.
Acid Chain Length: Propanoic acid chains (as in the target compound) provide stronger hydrogen-bonding capacity compared to acetic acid derivatives, which may enhance interactions with polar residues in target proteins .
Electron Effects: Bromophenoxy (electron-withdrawing) and methylbenzyloxy (electron-donating) groups modulate electron density on the coumarin ring, influencing reactivity and stability .
Biological Activity
3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a chromene core substituted with a propanoic acid group and a methoxybenzyl moiety. Its molecular formula is , which contributes to its unique chemical properties and biological activities. The structural characteristics are crucial for its interaction with biological targets.
The biological activity of 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is primarily attributed to its ability to modulate enzyme and receptor activity. It interacts with specific molecular targets involved in various signaling pathways, influencing cellular processes such as inflammation, apoptosis, and oxidative stress response.
Antioxidant Properties
Studies indicate that compounds within the chromene class exhibit significant antioxidant properties. The presence of the methoxybenzyl group enhances the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Anti-inflammatory Effects
Research has shown that 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid can inhibit pro-inflammatory cytokines. This effect may be mediated through the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key transcription factor involved in inflammatory responses.
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the activation of caspases and modulation of cell cycle regulators, leading to inhibited tumor growth. Further investigation into specific cancer types could elucidate its therapeutic potential.
Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antioxidant | Scavenging free radicals | Enhances cellular defense against oxidative stress |
| Anti-inflammatory | Inhibition of cytokine production | Downregulation of NF-kB |
| Anticancer | Induction of apoptosis | Activation of caspases |
Case Study: Antioxidant Efficacy
A study conducted on human neuronal cell lines demonstrated that treatment with 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid significantly reduced intracellular reactive oxygen species (ROS) levels compared to untreated controls. This suggests a protective effect against oxidative stress, which is critical in neurodegenerative conditions like Alzheimer's disease.
Case Study: Anti-inflammatory Activity
In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α. These findings support the hypothesis that this compound may serve as a potential therapeutic agent for inflammatory diseases.
Synthesis and Production Methods
The synthesis of 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid typically involves several steps:
- Formation of the Chromene Core : Cyclization reactions are employed to create the chromene structure.
- Introduction of Propanoic Acid Moiety : Carboxylation reactions are used to attach the propanoic acid group.
- Functional Group Modifications : Further modifications are made to enhance biological activity.
Industrial production may utilize continuous flow synthesis techniques to optimize yield and purity while adhering to green chemistry principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
